(2S,4R)-1-carbamimidoyl-4-hydroxypyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4R)-1-carbamimidoyl-4-hydroxypyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-1-carbamimidoyl-4-hydroxypyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to achieve the selective formation of the (2S,4R) isomer. The reaction conditions often include controlled temperatures, specific solvents, and precise pH levels to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its purest form.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-1-carbamimidoyl-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamimidoyl group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and substituted derivatives of the original compound. These products have their own unique applications in various fields of research and industry.
Scientific Research Applications
(2S,4R)-1-carbamimidoyl-4-hydroxypyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,4R)-1-carbamimidoyl-4-hydroxypyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid
- (2S,4R)-4-[18F]Fluoroglutamine
Uniqueness
Compared to similar compounds, (2S,4R)-1-carbamimidoyl-4-hydroxypyrrolidine-2-carboxylic acid stands out due to its unique combination of functional groups and stereochemistry. This uniqueness allows it to interact with specific molecular targets and exhibit distinct biological and chemical properties.
Properties
Molecular Formula |
C6H11N3O3 |
---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
(2S,4R)-1-carbamimidoyl-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11N3O3/c7-6(8)9-2-3(10)1-4(9)5(11)12/h3-4,10H,1-2H2,(H3,7,8)(H,11,12)/t3-,4+/m1/s1 |
InChI Key |
IQOHPNKYVXUEFF-DMTCNVIQSA-N |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=N)N)O |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=N)N)O |
Origin of Product |
United States |
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